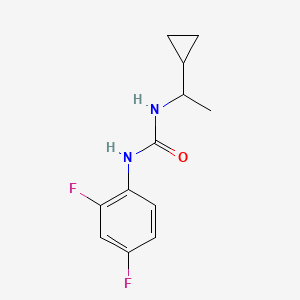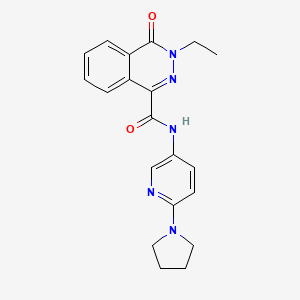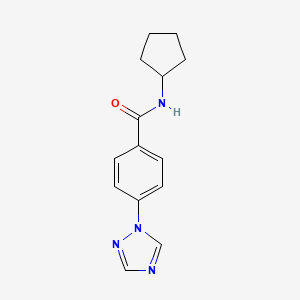
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also been studied for its potential in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
作用机制
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea reduces the production of cytokines such as interleukin-2, which are involved in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-2, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of T cells, which are involved in the immune response. These effects lead to a reduction in inflammation and the symptoms associated with autoimmune diseases.
实验室实验的优点和局限性
One advantage of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a specific inhibitor of JAK3. This allows researchers to study the specific role of JAK3 in various cellular processes. Additionally, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers.
However, one limitation of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a small molecule inhibitor, which may have off-target effects. Additionally, it may not be effective in all cell types or in all disease models, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea. One area of interest is its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are interested in studying the long-term effects of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea on the immune system and its potential use in combination with other therapies.
Conclusion:
In conclusion, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea is a small molecule inhibitor of JAK3 that has been extensively studied for its potential use in treating autoimmune diseases. It works by reducing the production of cytokines and the activity of T cells, which leads to a reduction in inflammation and the symptoms associated with autoimmune diseases. While it has some limitations, it is a reliable tool for researchers and has several potential future directions for study.
合成方法
The synthesis of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea involves several steps. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form ethyl 2,4-difluoroanilinoformate. This intermediate is then reacted with cyclopropylamine to form the desired product, 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea.
科学研究应用
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. Additionally, it has also been studied for its potential use in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
属性
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-7(8-2-3-8)15-12(17)16-11-5-4-9(13)6-10(11)14/h4-8H,2-3H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOUANCFKZCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)

![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)
![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)